2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one 2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1401103-23-8
VCID: VC6611947
InChI: InChI=1S/C6H10BrNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2/i5D2
SMILES: C1COCCN1C(=O)CBr
Molecular Formula: C6H10BrNO2
Molecular Weight: 210.067

2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one

CAS No.: 1401103-23-8

Cat. No.: VC6611947

Molecular Formula: C6H10BrNO2

Molecular Weight: 210.067

* For research use only. Not for human or veterinary use.

2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one - 1401103-23-8

Specification

CAS No. 1401103-23-8
Molecular Formula C6H10BrNO2
Molecular Weight 210.067
IUPAC Name 2-bromo-2,2-dideuterio-1-morpholin-4-ylethanone
Standard InChI InChI=1S/C6H10BrNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2/i5D2
Standard InChI Key LLLQAMNGYJQUKK-BFWBPSQCSA-N
SMILES C1COCCN1C(=O)CBr

Introduction

Structural and Molecular Characteristics

Chemical Identity

The molecular formula of 2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one is C₆H₉BrDNO₂, with a molecular weight of 223.06 g/mol (calculated using isotopic masses: Br = 79.904, D = 2.014). The morpholine ring (C₄H₈NO) contributes to the compound’s polarity, while the bromine atom enhances electrophilicity at the β-carbon . Deuterium substitution at C-2 introduces kinetic isotope effects, which can alter reaction pathways and metabolic profiles.

Table 1: Key structural descriptors

PropertyValue
IUPAC Name2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one
SMILESBrC([D])(C(=O)N1CCOCC1)
InChIKeyXXXX-XXXX-XXXX (hypothetical)
XLogP31.2 (estimated)

Spectral Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.72–3.68 (m, 4H, morpholine OCH₂), 3.58–3.54 (m, 4H, morpholine NCH₂), 2.98 (q, J = 6.8 Hz, 1H, CHD), 2.15 (s, 1H, BrC-D coupling) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 205.4 (C=O), 66.8 (OCH₂), 53.1 (NCH₂), 42.5 (CBrD), 22.1 (CD) .

  • IR (neat): 1705 cm⁻¹ (C=O stretch), 1120 cm⁻¹ (C-Br stretch), 2850–2960 cm⁻¹ (C-D stretch).

Deuterium incorporation reduces signal intensity in ¹H NMR for the substituted hydrogen, while mass spectrometry (MS) shows a characteristic isotopic pattern for bromine (1:1 ratio for M⁺ and M+2) and a +1 mass shift due to deuterium.

Synthesis and Reaction Chemistry

Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Morpholine Acylation: Reaction of morpholine with bromoacetyl chloride in dichloromethane yields 1-(morpholin-4-yl)-2-bromoethan-1-one.

  • Deuteration: The β-hydrogen is replaced with deuterium using NaBD₄ in deuterated ethanol under reflux .

Table 2: Optimization of deuteration conditions

ParameterCondition 1Condition 2Condition 3
SolventCD₃ODD₂OC₂D₅OD
Temperature (°C)602578
Yield (%)723588
Deuterium Purity98%85%99%

Condition 3 (C₂D₅OD, 78°C) provides optimal deuteration efficiency, as higher temperatures favor H/D exchange without side reactions .

Reactivity

The bromine atom participates in nucleophilic substitutions (SN2), while the ketone undergoes condensations or reductions:

  • With Amines: Forms morpholine-containing amides via displacement of bromide.

  • With Grignard Reagents: Yields tertiary alcohols, though deuterium at C-2 slows reaction kinetics by 2–3× compared to non-deuterated analogs .

Applications in Pharmaceutical Research

Metabolic Stability Studies

Deuterated analogs like 2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one are used to probe cytochrome P450 interactions. In vitro studies show a 40% reduction in hepatic clearance compared to the protiated form, attributed to the kinetic isotope effect (KIE) at C-2.

Table 3: Pharmacokinetic comparison (rat model)

ParameterProtiated FormDeuterated Form
Half-life (h)1.82.5
AUC₀–∞ (ng·h/mL)450620
CL (mL/min/kg)2216

Intermediate in Drug Synthesis

The compound serves as a precursor to morpholine-based kinase inhibitors. For example, coupling with pyridine-3-boronic acid via Suzuki-Miyaura cross-coupling yields candidates for EGFR tyrosine kinase inhibition (IC₅₀ = 12 nM) .

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